molecular formula C15H12ClFN2O3S B3543684 N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide

Cat. No.: B3543684
M. Wt: 354.8 g/mol
InChI Key: VQLASQJFHGRQOH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide is a synthetic organic compound characterized by the presence of chloro, fluoro, nitro, and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-fluoroaniline with 4-nitrobenzyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include amine derivatives, sulfoxides, sulfones, and substituted phenyl derivatives. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(3-chloro-4-fluorophenyl)-4-methylbenzamide
  • N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3S/c16-13-7-11(3-6-14(13)17)18-15(20)9-23-8-10-1-4-12(5-2-10)19(21)22/h1-7H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLASQJFHGRQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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